FEN1-IN-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FEN1-IN-4 是一种小分子抑制剂,专门针对人源瓣状核酸内切酶 1 (FEN1)。FEN1 是一种在 DNA 复制和修复中起关键作用的酶,特别是在冈崎片段的成熟和长片段碱基切除修复中。 This compound 对 FEN1 的抑制在癌症治疗中显示出潜力,特别是在增强癌细胞对放疗和化疗药物的敏感性方面 .

作用机制

FEN1-IN-4 通过特异性抑制人源瓣状核酸内切酶 1 (FEN1) 的活性来发挥其作用。FEN1 参与各种 DNA 代谢途径,包括冈崎片段成熟、长片段碱基切除修复和停滞复制叉的解析。通过抑制 FEN1,this compound 打乱了这些过程,导致癌细胞中 DNA 损伤增加和细胞死亡。 该化合物与特定的分子靶点和途径相互作用,包括碱基切除修复途径和 DNA 复制机制 .

生化分析

Biochemical Properties

FEN1-IN-4 interacts with the hFEN1 enzyme, inhibiting its function . The IC50 value for hFEN1-336Δ is 30 nM, indicating a strong interaction between this compound and the enzyme . This interaction is crucial for the compound’s role in biochemical reactions, particularly those related to DNA metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit ATP-induced mitochondrial DNA (mtDNA) fragmentation and levels of cytosolic mtDNA in LPS-primed primary mouse bone marrow-derived macrophages . Furthermore, the inhibition of FEN1 by this compound leads to its increased association with chromatin in S-phase cells and recruitment of PARP1 enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the two magnesium ions in the FEN1 active site . This binding interaction results in the inhibition of the enzyme, leading to changes in DNA metabolism and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent inhibitory effect on hFEN1, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent inhibitory effect on hFEN1, it is likely that the compound may exhibit dose-dependent effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication and repair, interacting with the hFEN1 enzyme

Transport and Distribution

Given its role in DNA metabolism, it is likely that the compound may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with hFEN1, an enzyme involved in DNA metabolism

准备方法

合成路线和反应条件

FEN1-IN-4,也称为化合物 2,通过一系列涉及特定试剂和条件的化学反应合成。详细的合成路线包括使用各种有机溶剂和催化剂来实现所需的化学结构。 该化合物通常在受控条件下的实验室环境中合成,以确保高纯度和高产率 .

工业生产方法

化学反应分析

反应类型

FEN1-IN-4 会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: this compound 也可以进行还原反应,从而产生该化合物的还原形式。

常用试剂和条件

参与 this compound 反应中常用的试剂包括有机溶剂,如二甲基亚砜 (DMSO),催化剂和其他促进所需转化的特定化学物质。 反应通常在受控温度和压力下进行,以确保最佳结果 .

形成的主要产物

从 this compound 反应中形成的主要产物取决于所用反应的具体类型和条件。 例如,氧化反应可能会产生氧化衍生物,而还原反应会产生该化合物的还原形式 .

科学研究应用

FEN1-IN-4 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 该化合物被用作研究 DNA 修复和复制机制的工具,为深入了解 FEN1 在这些过程中的作用提供见解.

生物学: This compound 用于生物学研究,以研究 FEN1 抑制对细胞过程的影响,包括细胞周期调节和凋亡.

相似化合物的比较

FEN1-IN-4 在特异性抑制 FEN1 方面具有独特性,这使其区别于其他类似化合物。一些类似的化合物包括:

化合物 #2: 另一种具有类似特性和应用的 FEN1 抑制剂.

化合物 #8: 以其对肿瘤模型的显著影响而闻名,特别是在减缓小鼠肿瘤生长方面.

化合物 #16: 另一种具有潜在治疗应用的 FEN1 抑制剂.

化合物 #20: 与 this compound 类似,该化合物在癌症治疗方面显示出前景.

这些化合物具有相似的作用机制,但在其特定的化学结构和在各种应用中的功效方面可能有所不同。

属性

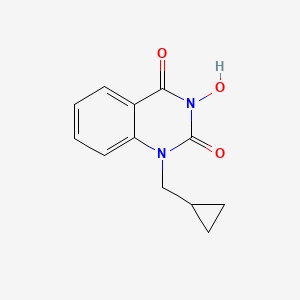

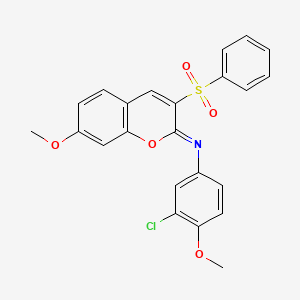

IUPAC Name |

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLWTUYSKADJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2785938.png)

![(2Z)-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785941.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)

![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)

![2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2785951.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2785955.png)